molecular formula C13H19ClN2OS B6628519 [3-(2-Aminoethyl)piperidin-1-yl]-(3-chloro-4-methylthiophen-2-yl)methanone

[3-(2-Aminoethyl)piperidin-1-yl]-(3-chloro-4-methylthiophen-2-yl)methanone

Cat. No. B6628519
M. Wt: 286.82 g/mol
InChI Key: LEIGJFCFBLNFKB-UHFFFAOYSA-N
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Description

[3-(2-Aminoethyl)piperidin-1-yl]-(3-chloro-4-methylthiophen-2-yl)methanone, also known as CTMP, is a novel psychoactive substance that has gained attention in recent years due to its potential use in scientific research. CTMP is a synthetic compound that belongs to the class of cathinones, which are known to have stimulant effects on the central nervous system.

Mechanism of Action

[3-(2-Aminoethyl)piperidin-1-yl]-(3-chloro-4-methylthiophen-2-yl)methanone acts as a reuptake inhibitor of dopamine and norepinephrine transporters, which leads to increased levels of these neurotransmitters in the brain. [3-(2-Aminoethyl)piperidin-1-yl]-(3-chloro-4-methylthiophen-2-yl)methanone also acts as a weak inhibitor of serotonin transporters, which may contribute to its psychoactive effects. The exact mechanism of action of [3-(2-Aminoethyl)piperidin-1-yl]-(3-chloro-4-methylthiophen-2-yl)methanone is not fully understood, and further research is needed to elucidate its effects on the brain and behavior.
Biochemical and Physiological Effects:
[3-(2-Aminoethyl)piperidin-1-yl]-(3-chloro-4-methylthiophen-2-yl)methanone has been shown to increase heart rate, blood pressure, and body temperature in animals and humans. [3-(2-Aminoethyl)piperidin-1-yl]-(3-chloro-4-methylthiophen-2-yl)methanone also increases locomotor activity and induces stereotypic behaviors, such as repetitive grooming and head bobbing. [3-(2-Aminoethyl)piperidin-1-yl]-(3-chloro-4-methylthiophen-2-yl)methanone has been shown to have reinforcing effects in animal studies, suggesting that it may have potential for abuse.

Advantages and Limitations for Lab Experiments

[3-(2-Aminoethyl)piperidin-1-yl]-(3-chloro-4-methylthiophen-2-yl)methanone has several advantages for use in lab experiments, including its potency, selectivity, and stability. [3-(2-Aminoethyl)piperidin-1-yl]-(3-chloro-4-methylthiophen-2-yl)methanone has been shown to be more potent than other stimulants, such as cocaine and amphetamine, in increasing dopamine and norepinephrine levels in the brain. [3-(2-Aminoethyl)piperidin-1-yl]-(3-chloro-4-methylthiophen-2-yl)methanone is also more selective for dopamine and norepinephrine transporters than other stimulants, which reduces the risk of off-target effects. However, [3-(2-Aminoethyl)piperidin-1-yl]-(3-chloro-4-methylthiophen-2-yl)methanone has several limitations, including its potential for abuse and lack of long-term safety data.

Future Directions

There are several future directions for research on [3-(2-Aminoethyl)piperidin-1-yl]-(3-chloro-4-methylthiophen-2-yl)methanone, including its effects on different neurotransmitter systems, its potential for addiction and abuse liability, and its long-term safety profile. [3-(2-Aminoethyl)piperidin-1-yl]-(3-chloro-4-methylthiophen-2-yl)methanone could also be used to study the effects of stimulants on different cognitive processes, such as decision-making and impulsivity. Additionally, [3-(2-Aminoethyl)piperidin-1-yl]-(3-chloro-4-methylthiophen-2-yl)methanone could be used to study the effects of stimulants on different animal models of psychiatric disorders, such as depression and anxiety.
Conclusion:
In conclusion, [3-(2-Aminoethyl)piperidin-1-yl]-(3-chloro-4-methylthiophen-2-yl)methanone is a novel psychoactive substance that has potential for use in scientific research. [3-(2-Aminoethyl)piperidin-1-yl]-(3-chloro-4-methylthiophen-2-yl)methanone has been shown to increase dopamine and norepinephrine levels in the brain, which are neurotransmitters that play a role in reward and motivation. [3-(2-Aminoethyl)piperidin-1-yl]-(3-chloro-4-methylthiophen-2-yl)methanone has also been used to study the effects of stimulants on cognitive function, such as attention, memory, and learning. Further research is needed to elucidate the exact mechanism of action of [3-(2-Aminoethyl)piperidin-1-yl]-(3-chloro-4-methylthiophen-2-yl)methanone and its effects on the brain and behavior.

Synthesis Methods

[3-(2-Aminoethyl)piperidin-1-yl]-(3-chloro-4-methylthiophen-2-yl)methanone can be synthesized using various methods, including reductive amination, Mannich reaction, and Friedel-Crafts acylation. The most commonly used method for synthesizing [3-(2-Aminoethyl)piperidin-1-yl]-(3-chloro-4-methylthiophen-2-yl)methanone is the Mannich reaction, which involves the reaction of piperidine, chloroacetone, and thiophenol in the presence of a base such as sodium hydroxide. The resulting product is then purified using column chromatography to obtain pure [3-(2-Aminoethyl)piperidin-1-yl]-(3-chloro-4-methylthiophen-2-yl)methanone.

Scientific Research Applications

[3-(2-Aminoethyl)piperidin-1-yl]-(3-chloro-4-methylthiophen-2-yl)methanone has been used in various scientific studies as a research tool to investigate the effects of stimulants on the brain and behavior. [3-(2-Aminoethyl)piperidin-1-yl]-(3-chloro-4-methylthiophen-2-yl)methanone has been shown to increase dopamine and norepinephrine levels in the brain, which are neurotransmitters that play a role in reward and motivation. [3-(2-Aminoethyl)piperidin-1-yl]-(3-chloro-4-methylthiophen-2-yl)methanone has also been used to study the effects of stimulants on cognitive function, such as attention, memory, and learning.

properties

IUPAC Name

[3-(2-aminoethyl)piperidin-1-yl]-(3-chloro-4-methylthiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2OS/c1-9-8-18-12(11(9)14)13(17)16-6-2-3-10(7-16)4-5-15/h8,10H,2-7,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEIGJFCFBLNFKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1Cl)C(=O)N2CCCC(C2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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